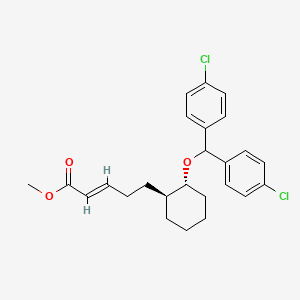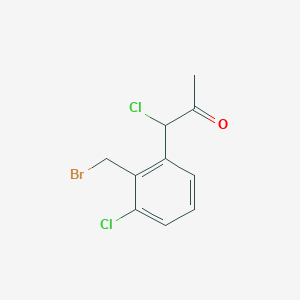
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl and a chlorophenyl group attached to a chloropropanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by halogenation. The Friedel-Crafts acylation introduces the acyl group, and subsequent halogenation steps introduce the bromomethyl and chlorophenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. For example, using specific catalysts and solvents can enhance the efficiency of the halogenation steps. The use of controlled temperatures and reaction times is crucial to ensure the desired product is obtained with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromomethyl group.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromomethyl)-3-chlorobenzene: Similar structure but lacks the chloropropanone backbone.
1-(2-Chloromethyl)-3-bromophenyl)-1-chloropropan-2-one: Similar but with different halogenation pattern.
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar but with different positioning of the bromine and chlorine atoms
Uniqueness
1-(2-(Bromomethyl)-3-chlorophenyl)-1-chloropropan-2-one is unique due to its specific combination of bromomethyl and chlorophenyl groups attached to a chloropropanone backbone.
Eigenschaften
Molekularformel |
C10H9BrCl2O |
|---|---|
Molekulargewicht |
295.98 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-3-chlorophenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(14)10(13)7-3-2-4-9(12)8(7)5-11/h2-4,10H,5H2,1H3 |
InChI-Schlüssel |
YOMFOJYPSOKTKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C(=CC=C1)Cl)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


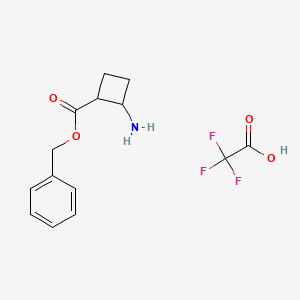
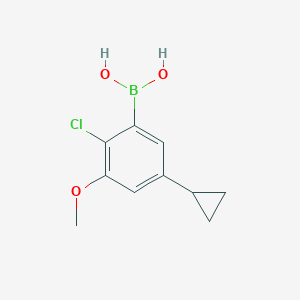
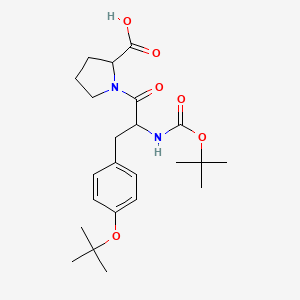
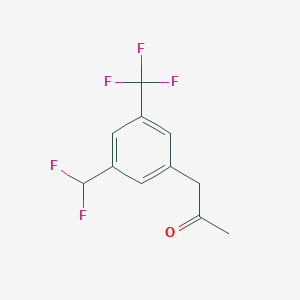
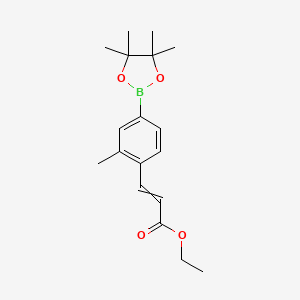
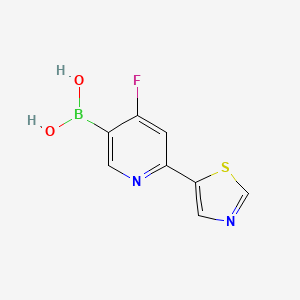
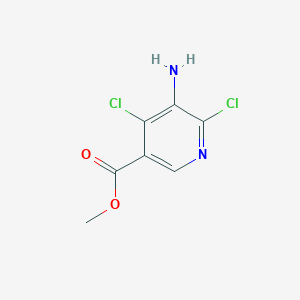
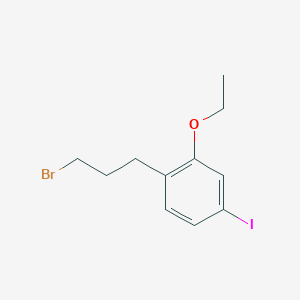
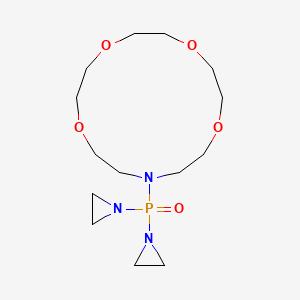
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
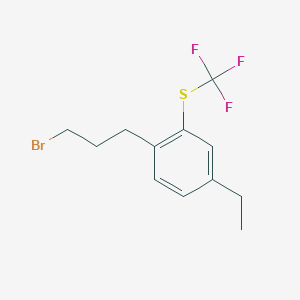
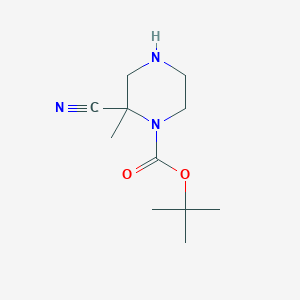
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
